Thromstop

Vue d'ensemble

Description

Synthesis Analysis

Thrombin is synthesized in the liver and secreted into the bloodstream in an inactive precursor form known as prothrombin. Activation occurs via the coagulation cascade, where prothrombin is converted to active thrombin by the prothrombinase complex. This complex process involves a series of specific cleavages and structural changes, highlighting the intricate control mechanisms governing coagulation (Davie & Kulman, 2006).

Molecular Structure Analysis

The structure of thrombin reveals a deep active site cleft and distinct exosites that are crucial for its interaction with substrates and inhibitors. The active site is specifically designed to cleave fibrinogen into fibrin, while the exosites enhance specificity towards various substrates and cofactors. This specificity is mediated by surface loops and anion-binding exosites, distinct from the active site, demonstrating thrombin's complex molecular recognition mechanisms (Huntington, 2005).

Chemical Reactions and Properties

Thrombin's chemical properties are defined by its role in the coagulation cascade, where it catalyzes the conversion of fibrinogen to fibrin. This reaction is fundamental to blood clot formation. Thrombin's specificity and efficiency are enhanced by its interaction with cofactors through its exosites, allowing for targeted action within the cascade. The enzyme's ability to interact with and activate platelets further exemplifies its multifaceted chemical properties in hemostasis and thrombosis (Davie & Kulman, 2006).

Physical Properties Analysis

The physical properties of thrombin, such as its stability and solubility, are influenced by its molecular structure. The enzyme's stability is crucial for its storage and function in the circulatory system, while its solubility affects its interaction with other components of the coagulation cascade. The detailed active-site geometry and electrostatic properties of thrombin, determined through X-ray crystallography, provide insights into its physical characteristics and how they support its biological functions (Bode, Turk, & Karshikov, 1992).

Chemical Properties Analysis

Thrombin's chemical properties, including its reactivity and specificity, are key to its role in coagulation. The enzyme's selective cleavage of fibrinogen and activation of platelets are examples of its precise chemical interactions. Understanding the molecular basis of thrombin's allostery and how its structure influences reactivity and specificity can provide insights into its function in hemostasis and potential therapeutic targeting (Huntington & Esmon, 2003).

Applications De Recherche Scientifique

Thromboelastography (TEG) Technology :

- TEG is used as a point-of-care device to guide transfusion of blood components. It has applications in hemostatic monitoring, pharmaceutical monitoring, and patient screening (MacDonald & Luddington, 2010).

- TEG is employed to evaluate the effects of blood-soluble and insoluble biomaterials on whole blood coagulation, identifying contributions of clotting factors (Peng, 2010).

- It is used in assessing hemostasis during liver transplantation, cardiac surgery, and severe trauma. TEG provides an easy means of monitoring blood coagulation (Sankaravadivoo & Rohini, 2018).

- TEG and Rotational Thromboelastometry (ROTEM) enable evaluation of global clotting function and monitoring of hemostatic treatment in various clinical situations, potentially reducing transfusions (Nogami, 2016).

Thrombin's Role :

- Thrombin is the central enzyme involved in blood coagulation and platelet aggregation. It serves as a mitogen and secretagogue for various cell types (Davie & Kulman, 2006).

- Thrombin signaling in platelets contributes to hemostasis and thrombosis, and its up-regulation in vascular smooth muscle cells is a key element in the pathogenesis of atherosclerosis and restenosis (Martorell et al., 2008).

Thromboelastography's Wide Applications :

- Thromboelastography is used to evaluate the effects of psychological and physiological stress on whole blood coagulation (Peng & Rhind, 2015).

- It is now widely used during surgery, in emergency departments, intensive care units, and labor wards for testing viscoelastic properties of blood coagulation (Hartmann et al., 2020).

- Thromboelastography is a useful aid in differential diagnosis of postoperative hemorrhagic conditions in cardiosurgery and can facilitate targeted treatment of disorders of hemocoagulation (Cvachovec et al., 1998).

Propriétés

IUPAC Name |

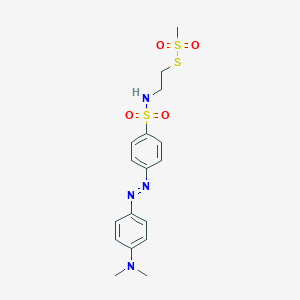

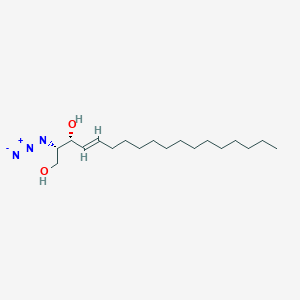

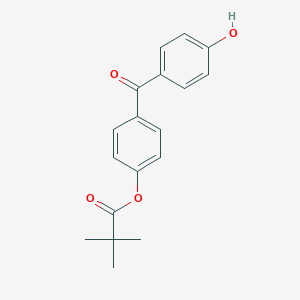

N-[3-(4-carbamimidoylphenyl)-1-oxo-1-piperidin-1-ylpropan-2-yl]-2-(naphthalen-2-ylsulfonylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N5O4S/c28-26(29)21-10-8-19(9-11-21)16-24(27(34)32-14-4-1-5-15-32)31-25(33)18-30-37(35,36)23-13-12-20-6-2-3-7-22(20)17-23/h2-3,6-13,17,24,30H,1,4-5,14-16,18H2,(H3,28,29)(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTWZTPVNIYSJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(CC2=CC=C(C=C2)C(=N)N)NC(=O)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701006618 | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thromstop | |

CAS RN |

86125-48-6 | |

| Record name | N(alpha)-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086125486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[3-(4-Carbamimidoylphenyl)-1-oxo-1-(piperidin-1-yl)propan-2-yl]-2-[(naphthalene-2-sulfonyl)amino]ethanimidato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701006618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

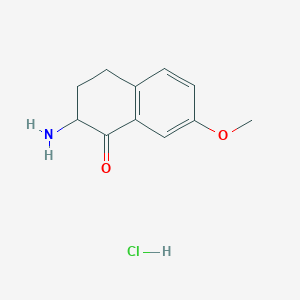

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![(E)-1-[4-[2-(N,N-Dimethylamino)ethoxy]phenyl]-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B16099.png)

![8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B16108.png)